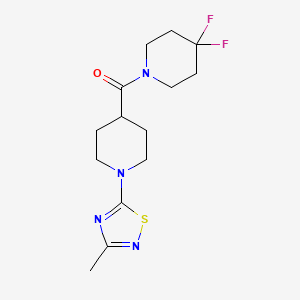![molecular formula C14H15BrClN3 B15120440 1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole](/img/structure/B15120440.png)
1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole is a synthetic organic compound that features a unique combination of azetidine, pyrazole, and bromophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the bromophenyl group and the pyrazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The bromophenyl and chloro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in various therapeutic areas.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
- 1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-fluoro-1H-pyrazole
Uniqueness
1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole is unique due to the presence of both the azetidine and pyrazole rings, as well as the specific substitution pattern of the bromophenyl and chloro groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C14H15BrClN3 |
|---|---|
分子量 |
340.64 g/mol |
IUPAC 名称 |
1-[[1-[(3-bromophenyl)methyl]azetidin-3-yl]methyl]-4-chloropyrazole |
InChI |
InChI=1S/C14H15BrClN3/c15-13-3-1-2-11(4-13)6-18-7-12(8-18)9-19-10-14(16)5-17-19/h1-5,10,12H,6-9H2 |
InChI 键 |
LUAFWHNEUYTRCT-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)CN3C=C(C=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15120361.png)
![4-[1-(5-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15120365.png)
![3-Tert-butyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B15120367.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120370.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B15120373.png)
![4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B15120380.png)
![7-Fluoro-2-methyl-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15120382.png)
![N,N-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120383.png)
![5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B15120400.png)
![4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15120405.png)
![N,N-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B15120410.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15120416.png)

![N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15120423.png)
